Ethyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate
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Overview
Description
Ethyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a synthetic organic compound that belongs to the class of tetrahydroquinoline derivatives. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Ethyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a complex organic compound. It is known that 1,2,3,4-tetrahydroquinoline derivatives can act as precursors for various alkaloids displaying multifarious biological activities .
Biochemical Pathways
It is known that tetrahydroquinoline derivatives can influence a variety of biological pathways due to their presence in various alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate typically involves the functionalization of 1,2,3,4-tetrahydroquinolineThe reaction conditions often involve the use of tosyl chloride and a base such as pyridine or triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the tosyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives .
Scientific Research Applications
Ethyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1-Tosyl-1,2,3,4-tetrahydroquinoline: Similar in structure but lacks the ethyl carbamate group.
Ethyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: Similar but without the tosyl group.
Uniqueness
Ethyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is unique due to the presence of both the tosyl and ethyl carbamate groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
ethyl N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-3-25-19(22)20-16-8-11-18-15(13-16)5-4-12-21(18)26(23,24)17-9-6-14(2)7-10-17/h6-11,13H,3-5,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDKIOHRQFLSHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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